Product packaging for 4-Hydroxybenzenesulfonamide(Cat. No.:CAS No. 1576-43-8)

4-Hydroxybenzenesulfonamide

Cat. No.: B074421
CAS No.: 1576-43-8
M. Wt: 173.19 g/mol
InChI Key: DIRCLGLKRZLKHG-UHFFFAOYSA-N
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Description

4-Hydroxybenzenesulfonamide is a high-purity chemical reagent that functions as a potent inhibitor of carbonic anhydrase (CA) isozymes. Its core research value lies in its mechanism of action, where it directly binds to the zinc ion within the enzyme's active site, effectively mimicking the substrate and disrupting the reversible hydration of carbon dioxide. This property makes it an essential tool for enzymologists and medicinal chemists studying the structure-activity relationships of CA inhibitors, facilitating the investigation of enzyme kinetics and the development of novel therapeutic agents. Researchers utilize this compound extensively in biochemical assays to probe the physiological roles of carbonic anhydrases, which are implicated in critical processes such as respiration, pH regulation, and electrolyte secretion. Its well-defined inhibitory profile is particularly valuable in cancer research, given the overexpression of certain CA isozymes in tumors, and in ophthalmology research for modeling intraocular pressure dynamics. Supplied with detailed analytical documentation, including HPLC and NMR data for quality verification, this reagent is designed to ensure reproducibility and reliability in your most demanding research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO3S B074421 4-Hydroxybenzenesulfonamide CAS No. 1576-43-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxybenzenesulfonamide
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InChI

InChI=1S/C6H7NO3S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4,8H,(H2,7,9,10)
Source PubChem
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InChI Key

DIRCLGLKRZLKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
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DSSTOX Substance ID

DTXSID0061797
Record name Benzenesulfonamide, 4-hydroxy-
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Molecular Weight

173.19 g/mol
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CAS No.

1576-43-8
Record name 4-Hydroxybenzenesulfonamide
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Record name p-Hydroxybenzenesulfonamide
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Record name 4-Hydroxybenzenesulfonamide
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Synthetic Methodologies and Chemical Transformations of 4 Hydroxybenzenesulfonamide

Established Synthetic Routes to 4-Hydroxybenzenesulfonamide and its Precursors

The foundational methods for synthesizing this compound and its precursors primarily involve direct functionalization of benzene (B151609) rings and subsequent modifications.

Sulfonylation and N-Alkylation Pathways

A common route to this compound involves the sulfonation of a protected phenol (B47542) or a phenol derivative, followed by amination. For instance, chlorosulfonation of 2-nitroanisole (B33030) yields 4-methoxy-3-nitrobenzenesulfonyl chloride, which can then be converted to the corresponding sulfonamide. tandfonline.com Subsequent hydrolysis of the methoxy (B1213986) group and reduction of the nitro group can provide access to aminohydroxybenzenesulfonamide derivatives. tandfonline.com

Another key reaction is the direct sulfonylation of phenols. However, this often leads to a mixture of ortho and para isomers, with the para isomer typically predominating. google.com To circumvent this, strategies involving protecting groups or starting from pre-functionalized precursors are often employed. For example, 4-methoxy-N,N-dimethylbenzenesulfonamide can be demethylated using aluminum chloride in benzene to yield 4-hydroxy-N,N-dimethylbenzenesulfonamide. prepchem.com

N-alkylation of the sulfonamide group is a fundamental transformation for introducing diversity. This can be achieved by reacting the sulfonamide with alkyl halides in the presence of a base. dnu.dp.ua For example, N-allyl-N-α-methylbenzyl-4-hydroxybenzenesulfonamide can be synthesized by reacting N-allyl-N-α-methylbenzylamine with a sulfonyl chloride precursor in the presence of potassium carbonate. prepchem.com More advanced methods for N-alkylation utilize alcohols as alkylating agents, often catalyzed by transition metals like iron(II) or ruthenium(II), which is considered a more environmentally benign approach. dnu.dp.uaresearchgate.net

Reaction Type Reactants Reagents/Catalysts Product
Sulfonylation2-NitroanisoleChlorosulfonic acid4-Methoxy-3-nitrobenzenesulfonyl chloride
Demethylation4-Methoxy-N,N-dimethylbenzenesulfonamideAluminum chloride, Benzene4-Hydroxy-N,N-dimethylbenzenesulfonamide
N-AlkylationN-allyl-N-α-methylbenzylamine4-Hydroxybenzenesulfonyl chloride precursor, Potassium carbonateN-allyl-N-α-methylbenzyl-4-hydroxybenzenesulfonamide
N-AlkylationSulfonamide, Benzylic alcoholFeCl2, K2CO3N-alkylated sulfonamide

Modifications of Benzene Ring Substituents

Modifying the substituents on the benzene ring is a critical strategy for tuning the properties of this compound derivatives. Key transformations include nitration and subsequent reduction. For example, this compound can be nitrated to form 4-hydroxy-3-nitrobenzenesulfonamide. chemicalbook.com The resulting nitro group can then be reduced to an amino group using various reducing agents, such as palladium on carbon (Pd/C) with ammonium (B1175870) formate, providing a versatile handle for further functionalization.

The amino group itself can be further modified. For instance, 3-amino-4-hydroxybenzenesulfonamide (B74053) is a key intermediate for synthesizing a variety of derivatives. mdpi.comnih.gov It can undergo condensation reactions with aldehydes to form Schiff bases or react with other electrophiles to introduce diverse functionalities. mdpi.com These modifications can significantly alter the biological activity of the resulting compounds. mdpi.com

Reaction Type Starting Material Reagents Product
NitrationThis compoundNitric acid, Sulfuric acid4-Hydroxy-3-nitrobenzenesulfonamide chemicalbook.com
Reduction4-Hydroxy-3-nitrobenzenesulfonamidePalladium on carbon (Pd/C), Ammonium formate3-Amino-4-hydroxybenzenesulfonamide
Schiff Base Formation3-Amino-4-hydroxybenzenesulfonamide, Aromatic aldehydePropan-2-olSchiff base derivative mdpi.com

Advanced Synthetic Strategies for this compound Derivatives

More sophisticated synthetic methods have been developed to create complex derivatives of this compound with high precision and efficiency.

O-Alkylation Reactions

The phenolic hydroxyl group of this compound is a prime site for modification. O-alkylation, the attachment of an alkyl group to this oxygen atom, can be achieved under basic conditions. For example, the reaction of a this compound derivative with ethyl iodide in the presence of a strong base like potassium hydroxide (B78521) and potassium carbonate in DMF leads to the corresponding O-alkylated product. mdpi.comnih.gov This modification can be used to modulate the compound's solubility and interaction with biological targets. mdpi.com

Mitsunobu Reaction Applications

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of other functional groups. organic-chemistry.org In the context of this compound, this reaction can be used to couple the phenolic hydroxyl group with various nucleophiles. vulcanchem.com The reaction typically involves triphenylphosphine (B44618) (PPh3) and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). organic-chemistry.orgcommonorganicchemistry.com This method allows for the formation of ethers and other derivatives under mild conditions and with a high degree of control. organic-chemistry.org

Coupling Reactions for Amide Synthesis

The sulfonamide nitrogen can also be a site for further functionalization, although less common than O-alkylation. More significantly, for derivatives containing a carboxylic acid group, standard peptide coupling reagents can be employed to form amide bonds. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP) are effective for coupling carboxylic acids with amines to form amides. nih.gov Another common coupling reagent is N,N'-dicyclohexylcarbodiimide (DCC), which facilitates amide bond formation between a carboxylic acid and an amine. youtube.comyoutube.com These reactions are fundamental in medicinal chemistry for linking the this compound core to other molecular fragments.

Click Chemistry Approaches

Click chemistry, a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, has been employed in the modification of this compound. A key strategy involves the introduction of a terminal alkyne or azide (B81097) group onto the this compound core, enabling its subsequent conjugation with other molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

For instance, this compound can be alkylated with propargyl bromide in the presence of a base like potassium carbonate to install a terminal alkyne. thieme-connect.com This propargylated intermediate serves as a versatile building block for click reactions. In one study, this approach was used to synthesize a panel of N-arylsulfonylated succinimides as activity-based probes. thieme-connect.com The terminal alkyne on the this compound derivative allows for its attachment to azide-tagged molecules. thieme-connect.com

Similarly, 4-(2-azidoethoxy)benzenesulfonamide can be synthesized from this compound, introducing an azide functionality ready for reaction with alkyne-containing partners. The 1,2,3-triazole linker formed through this click reaction is noted for its stability and positive impact on the binding efficacy to various enzyme isoforms. mdpi.com This approach has been instrumental in developing potent and selective inhibitors for enzymes like carbonic anhydrases. mdpi.comnih.gov

Superacid-Mediated Synthesis

Superacid systems, such as a mixture of hydrogen fluoride (B91410) and antimony pentafluoride (HF/SbF5), provide a powerful medium for the synthesis of certain sulfonamide derivatives that may be difficult to obtain through conventional methods. nih.gov This methodology has been particularly useful in the synthesis of halogen-containing N-substituted 4-aminobenzenesulfonamides. nih.gov While direct superacid-mediated synthesis of this compound itself is not extensively detailed, the application of this technique to closely related aminobenzenesulfonamides highlights its potential for creating novel sulfonamide structures. The presence of fluorine atoms introduced under superacid conditions has been shown to significantly influence the inhibitory activity of these compounds against certain enzymes. nih.gov

Derivatization Approaches for Structural Diversification

The this compound scaffold is a versatile starting point for generating a wide array of derivatives. These modifications are often aimed at enhancing biological activity, selectivity, and pharmacokinetic properties.

Tail Approach in Sulfonamide Design

The "tail approach" is a prominent drug design strategy that involves modifying a portion of the molecule, the "tail," which is appended to the primary pharmacophore—in this case, the benzenesulfonamide (B165840) group. tandfonline.comnih.gov This approach aims to improve interactions with the outer regions of an enzyme's active site, thereby enhancing potency and isoform selectivity. tandfonline.com For this compound, this often involves derivatization of the hydroxyl or sulfonamide group to introduce various chemical tails.

This strategy has been successfully applied in the design of carbonic anhydrase inhibitors. nih.govresearchgate.net By attaching different chemical moieties to the this compound core, researchers can fine-tune the inhibitor's binding to specific carbonic anhydrase isoforms. nih.govacs.org The tails can be designed to interact with both hydrophobic and hydrophilic regions of the active site. nih.gov For example, ether or thioether moieties have been incorporated into benzenesulfonamides to create novel inhibitors. acs.org The flexibility of linkers, such as ureido groups, allows the tails to bind to diverse regions of the active site entrance, which is a key factor in achieving isoform selectivity. researchgate.net

Incorporation of Heterocyclic Moieties

The introduction of heterocyclic rings is a common and effective strategy for diversifying the structure and modulating the properties of this compound derivatives. Heterocycles can introduce a range of electronic and steric features, as well as potential hydrogen bonding sites, which can significantly influence biological activity.

For example, piperazine (B1678402) rings have been incorporated into the structure of this compound derivatives to develop potent carbonic anhydrase inhibitors. researchgate.net Schiff base formation from 3-amino-4-hydroxybenzenesulfonamide with various aromatic aldehydes leads to compounds with a C=N double bond, which is a precursor for synthesizing various heterocyclic systems. nih.govmdpi.com These Schiff bases can be cyclized to form imidazol-2-one derivatives. nih.gov The imidazole (B134444) core, being electron-rich, is known to interact with a variety of enzymes and receptors. nih.govmdpi.com Other heterocyclic systems, such as oxazine, thiazine, and pyrimidine (B1678525) derivatives, have been synthesized from chalcone (B49325) derivatives of 3-hydroxy-4-aminobenzene sulfonamide. rjptonline.orgresearchgate.net

Formation of Azo Compounds

The derivatization of this compound and its amino-substituted analogues to form azo compounds is a well-established chemical transformation. This typically involves the diazotization of an amino group on the benzenesulfonamide ring, followed by coupling with a suitable aromatic or activated methylene (B1212753) compound.

For instance, 3-hydroxy-4-aminobenzenesulfonamide can be diazotized and coupled with acetylacetone (B45752) to form an azo compound. rjptonline.orgresearchgate.net This azo derivative can then serve as a precursor for further modifications, such as the synthesis of chalcones. rjptonline.orgresearchgate.net Azo compounds derived from this compound have applications as dyes and have been studied for their interactions with enzymes. ontosight.aiasm.org The azo linkage introduces a chromophore and can significantly alter the electronic and steric properties of the parent molecule. ontosight.ai

N-Alkylation and N-Acylation Strategies

N-alkylation and N-acylation of the sulfonamide group (-SO2NH2) are fundamental strategies for creating secondary and tertiary sulfonamides, which can exhibit different biological profiles compared to the primary sulfonamide.

N-Alkylation: The nitrogen atom of the sulfonamide can be alkylated using various alkylating agents. For example, the reaction of sulfonamides with alkyl halides in the presence of a base is a common method. dnu.dp.ua More advanced methods, such as copper-catalyzed metallaphotoredox reactions, have been developed for the N-alkylation of a broad range of N-nucleophiles, including sulfonamides, under mild conditions. princeton.edu These methods allow for the introduction of diverse alkyl groups, including primary, secondary, and tertiary fragments. princeton.edu The Mitsunobu reaction provides another route for N-alkylation, for instance, by reacting this compound with an alcohol. thieme-connect.comnih.gov

N-Acylation: The sulfonamide nitrogen can also be acylated using acylating agents like carboxylic acid chlorides or anhydrides. researchgate.net This reaction can be catalyzed by acid catalysts, such as metal hydrogen sulfates, under solvent-free conditions to produce N-acylsulfonamides. researchgate.net These acylated derivatives can exhibit distinct chemical and biological properties.

Pharmacological and Biological Research on 4 Hydroxybenzenesulfonamide and Its Derivatives

Enzyme Inhibition Studies

Derivatives of 4-Hydroxybenzenesulfonamide have been extensively investigated for their inhibitory effects on several enzyme families, most notably carbonic anhydrases. nih.gov The sulfonamide moiety is a key pharmacophore that interacts with the zinc ion present in the active site of these metalloenzymes. mdpi.comnih.gov

Carbonic Anhydrase (CA) Isozyme Inhibition

Carbonic anhydrases (CAs) are a group of zinc-dependent metalloenzymes crucial for various physiological processes, including pH regulation, CO2 transport, and biosynthetic reactions. mdpi.comacs.org There are several human (h) CA isoforms, and the development of isoform-selective inhibitors is a significant area of research. Derivatives of this compound have shown promise as inhibitors of various hCA isozymes, with some exhibiting selectivity for specific isoforms. mdpi.comacs.org

Human Carbonic Anhydrase I (hCA I) is a cytosolic isoform found in high concentrations in red blood cells. mdpi.com Several derivatives of this compound have been evaluated for their inhibitory activity against hCA I.

A series of 4-sulfamoylphenyl-ω-aminoalkyl ethers, derived from this compound, demonstrated varied inhibitory potential against hCA I. acs.org The Boc-protected derivatives (compounds 4a-e ) were found to be potent inhibitors, with inhibition constants (Kᵢ) in the low nanomolar range. acs.orgsemanticscholar.org In contrast, their deprotected amine counterparts (compounds 5a-e ) were less effective. acs.orgsemanticscholar.org For instance, fluorescein-containing derivatives 7a and 7b were effective hCA I inhibitors, while tetramethylrhodamine (B1193902) derivatives 9a and 9b showed weaker inhibition. acs.org

In another study, phenylureido derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053) were synthesized and tested. unifi.it Most of these compounds were weak inhibitors of hCA I, with the unsubstituted parent compound 1 having a Kᵢ of 5354.1 nM. unifi.it However, some derivatives incorporating uracil (B121893) and adenine (B156593) moieties showed weak nanomolar inhibition. nih.gov Specifically, derivatives 4 , 6 , and 12 with linkers at the 4-position of the benzenesulfonamide (B165840) scaffold were noted as weak inhibitors. nih.gov

Research on phenyl(thio)phosphon(amid)ate benzenesulfonamides revealed that these derivatives generally exhibit feeble inhibition of hCA I, with Kᵢ values in the high nanomolar to low micromolar range. nih.gov Phosphonic acid 3 and primary phosphonamidate 15 were the most potent in this series, likely due to less steric hindrance. nih.gov

Compound/Derivative ClassInhibition Constant (Kᵢ)Reference
Boc-protected 4-sulfamoylphenyl-ω-aminoalkyl ethers (4a-e)5.3–41.2 nM acs.orgsemanticscholar.org
Deprotected amine 4-sulfamoylphenyl-ω-aminoalkyl ethers (5d, 5e)52.5–90.9 nM acs.orgsemanticscholar.org
3-Amino-4-hydroxybenzenesulfonamide (1)5354.1 nM unifi.it
Phenyl(thio)phosphon(amid)ate benzenesulfonamides (3-22)195.1–8345 nM nih.gov
Uracil/Adenine derivatives (4, 6, 12)256.2–658.9 nM nih.gov

Human Carbonic Anhydrase II (hCA II) is a physiologically dominant and rapid cytosolic isoform. tandfonline.com It is a primary target for many clinically used CA inhibitors. mdpi.com Derivatives of this compound have demonstrated significant inhibitory activity against hCA II.

In the study of 4-sulfamoylphenyl-ω-aminoalkyl ethers, most derivatives were highly effective hCA II inhibitors, with Kᵢ values ranging from 3.9 to 8.9 nM, making them more potent than the standard drug acetazolamide. acs.orgsemanticscholar.org The five BOC-protected derivatives 4a–4e showed consistent and strong inhibitory power. acs.orgsemanticscholar.org

Conversely, phenylureido derivatives of 3-amino-4-hydroxybenzenesulfonamide were generally weak inhibitors of hCA II. unifi.it The 2,5-dimethylphenylureido derivative 15 was the most potent in this series with a Kᵢ of 94.3 nM. unifi.it

Phenyl(thio)phosphon(amid)ate derivatives of this compound were found to be effective hCA II inhibitors, with most compounds exhibiting Kᵢ values below 100 nM (ranging from 1.7–64.8 nM). nih.gov Notably, propargyl and bis-sulfamoyl phosphonates 7 and 10 , and several phosphonamidates (18 , 19 , 20 , 22 ) had Kᵢ values below 10 nM. nih.gov

A series of indole-based benzenesulfonamides also showed potent and selective inhibition of hCA II. nih.gov Compounds 2a , 2b , 2c , 2d , 2f , 2h , and 2o displayed Kᵢ values in the low nanomolar range, with compound 2a being the most potent at 5.9 nM. nih.gov

Compound/Derivative ClassInhibition Constant (Kᵢ)Reference
4-sulfamoylphenyl-ω-aminoalkyl ethers (excluding 5a, 5b, 9a, 9b)3.9–8.9 nM acs.orgsemanticscholar.org
2,5-dimethylphenylureido derivative (15)94.3 nM unifi.it
Phenyl(thio)phosphon(amid)ate derivatives (3-22, excluding 12)1.7–64.8 nM nih.gov
Indole-based benzenesulfonamide (2a)5.9 nM nih.gov
Indole-based benzenesulfonamides (2b, 2c, 2d, 2f, 2h, 2o)7.1–16.0 nM nih.gov

Human Carbonic Anhydrase IV (hCA IV) is a membrane-associated isoform. nih.gov Inhibition studies on this compound derivatives have shown varied efficacy against hCA IV.

In a study of phenyl(thio)phosphon(amid)ate derivatives, hCA IV was the least inhibited isoform, with most compounds having Kᵢ values above 500 nM. nih.gov However, phosphonates 3–5 and 10 , and phosphonamidates 15 and 17–19 showed some inhibition in the range of 120–450 nM, while N-methylpiperazine derivative 20 had a Kᵢ of 76.9 nM. nih.gov

Derivatives incorporating uracil and adenine moieties with a triazole linker exhibited medium nanomolar inhibition of hCA IV, with Kᵢ values between 211.4 nM and 386.7 nM. nih.gov The ether derivative 32 showed a Kᵢ of 173.5 nM. nih.gov

Compound/Derivative ClassInhibition Constant (Kᵢ)Reference
Phenyl(thio)phosphon(amid)ates (3-5, 10, 15, 17-19)120–450 nM nih.gov
N-methylpiperazine derivative (20)76.9 nM nih.gov
Uracil/Adenine derivatives with triazole linker (11-12, 15-16)211.4–386.7 nM nih.gov
Ether derivative (32)173.5 nM nih.gov

Human Carbonic Anhydrase IX (hCA IX) is a transmembrane, tumor-associated isoform and a validated target for anticancer drugs. nih.govmdpi.com Derivatives of this compound have been a major focus for developing selective hCA IX inhibitors.

A series of 4-sulfamoylphenyl-ω-aminoalkyl ethers showed that while most were effective against multiple isoforms, compound 9a was identified as a selective hCA IX inhibitor with a Kᵢ of 9.6 nM. acs.org

Phenylureido derivatives of 3-amino-4-hydroxybenzenesulfonamide displayed significant hCA IX inhibition. unifi.it Compounds 9 , 11 , and 13 were the most potent inhibitors in this series, with Kᵢ values of 2.9, 2.6, and 2.6 nM, respectively. unifi.it These were more potent than the standard acetazolamide. unifi.it

In a study on aromatic sulfonamides with a sulfonic acid tail, most derivatives potently inhibited hCA IX, with Kᵢ values ranging from 3.2 to 459.4 nM. mdpi.com Similarly, a series of novel 3-amino-4-hydroxybenzenesulfonamide derivatives containing a 5-oxopyrrolidine fragment showed high affinity and selectivity for hCA IX. mdpi.com Modification of the lead compound 28 (K_d = 14 μM) to its methyl ester 29 enhanced binding to hCA IX (K_d = 7.1 μM). mdpi.com

Compound/Derivative ClassInhibition/Dissociation Constant (Kᵢ/K_d)Reference
4-sulfamoylphenyl-ω-aminoalkyl ether (9a)9.6 nM acs.org
Phenylureido derivatives (9, 11, 13)2.6–2.9 nM unifi.it
Aromatic sulfonamides with sulfonic acid tail (30-51)3.2–459.4 nM mdpi.com
5-oxopyrrolidine derivative (28)14 μM mdpi.com
Methyl ester of 5-oxopyrrolidine derivative (29)7.1 μM mdpi.com

Human Carbonic Anhydrase XII (hCA XII) is another transmembrane, tumor-associated isoform. unifi.itmdpi.com Like hCA IX, it is a target for cancer therapy.

The 4-sulfamoylphenyl-ω-aminoalkyl ether series demonstrated excellent hCA XII inhibitory activity, with most compounds having Kᵢ values between 5.4 and 9.6 nM. acs.org However, compounds 5a and 9b were medium potency inhibitors (Kᵢ of 36.7–88.5 nM), and 9a was an ineffective inhibitor (Kᵢ of 609 nM). acs.org

Phenylureido derivatives of 3-amino-4-hydroxybenzenesulfonamide were also potent inhibitors of hCA XII. unifi.itscispace.com While some derivatives showed weak to moderate inhibition, many others displayed low nanomolar potency, comparable to the standard acetazolamide. unifi.itscispace.com

Aromatic sulfonamides incorporating a sulfonic acid tail were also found to be potent inhibitors of hCA XII. mdpi.com

Compound/Derivative ClassInhibition Constant (Kᵢ)Reference
4-sulfamoylphenyl-ω-aminoalkyl ethers (most)5.4–9.6 nM acs.org
4-sulfamoylphenyl-ω-aminoalkyl ethers (5a, 9b)36.7–88.5 nM acs.org
Phenylureido derivativesLow nanomolar range unifi.itscispace.com
Aromatic sulfonamides with sulfonic acid tailPotent inhibitors mdpi.com

Other Enzyme Targets

The therapeutic potential of this compound derivatives extends beyond carbonic anhydrase inhibition, with studies exploring their effects on a variety of other clinically relevant enzymes.

Sulfonamides, the class of compounds to which this compound belongs, are well-established inhibitors of dihydropteroate (B1496061) synthase (DHPS). wikipedia.org This enzyme is critical for the synthesis of folic acid in bacteria, a pathway absent in humans who obtain folate from their diet. wikipedia.org By competitively inhibiting DHPS, these compounds disrupt the production of nucleic acids, leading to a bacteriostatic effect that halts bacterial growth and division. wikipedia.orgresearchgate.net This mechanism underlies the antibacterial activity of sulfonamide drugs. wikipedia.orgresearchgate.net

Derivatives of this compound have emerged as potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in various physiological and pathological processes including platelet aggregation, inflammation, and cancer. nih.govwipo.int A notable scaffold, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, has been optimized through medicinal chemistry to yield compounds with nanomolar potency against 12-LOX. nih.govwipo.inttechnologypublisher.com These derivatives exhibit excellent selectivity over other related lipoxygenases and cyclooxygenases. nih.govwipo.int

Table 2: 12-Lipoxygenase (12-LOX) Inhibition by this compound Derivatives

Compound Scaffold Key Features Biological Effects Reference(s)
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Nanomolar potency against 12-LOX, high selectivity Inhibit PAR-4 induced platelet aggregation and calcium mobilization, reduce 12-HETE in beta-cells nih.govwipo.int

Research has also explored the potential of this compound derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. A series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives were synthesized and evaluated for their COX-2 inhibitory activity. molaid.com Additionally, 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamide (B10844377) derivatives have been designed and synthesized to be evaluated as selective COX-2 inhibitors. drugbank.com Furthermore, N-hydroxy-valdecoxib, an analog of the known COX-2 inhibitor valdecoxib, acts as a prodrug that is metabolically activated to its pharmacologically active form. researchgate.net Other research has focused on 1,2,4-triazole (B32235) derivatives of 2-hydroxybenzenesulfonamide, which have shown excellent selectivity as COX-2 inhibitors. google.com

Derivatives of this compound have been investigated as inhibitors of dipeptidyl peptidase IV (DPP IV), a key enzyme in glucose homeostasis. nih.govacs.org Inhibition of DPP IV is a therapeutic strategy for type 2 diabetes. semanticscholar.org A morphing strategy starting from the α1-AR inhibitor WB-4101 led to the development of a compound with satisfactory DPP IV inhibition (IC50: 0.0490 μM) and a good selectivity profile against carbonic anhydrase isoforms. nih.govacs.org The synthesis of these derivatives involved nucleophilic substitution reactions with various substituted this compound precursors. nih.govacs.org Other studies have also identified coumarin-based sulfonamides and bisindole derivatives as potential DPP-IV inhibitors. semanticscholar.orgpastic.gov.pk

Table 3: Dipeptidyl Peptidase IV (DPP IV) Inhibition by this compound Derivatives

Compound Class Key Findings IC50 Values Reference(s)
WB-4101 derivative (Compound 12) Satisfactory DPP IV inhibition with good CA selectivity DPP IV: 0.0490 μM nih.govacs.org
Coumarin-based sulfonamides (6i and 6j) Significant DPP-IV inhibition 10.98 μM and 10.14 μM semanticscholar.org
Bisindole derivatives Significant inhibition of CA-II, also screened for DPP-IV 15.6 – 28.86 μM (for CA-II) pastic.gov.pk

In the fight against antibiotic resistance, this compound derivatives have been explored as inhibitors of metallo-β-lactamases (MBLs). nih.govnih.govmdpi.com These enzymes confer resistance to a broad range of β-lactam antibiotics, and there are currently no clinically available inhibitors for them. nih.govnih.govmdpi.com Meta-substituted benzenesulfonamides have been identified as a potent scaffold for ImiS MBL inhibitors, with some derivatives exhibiting IC50 values in the low micromolar to nanomolar range. nih.gov For instance, one of the most effective inhibitors demonstrated an IC50 value of 0.11 μM. nih.gov These inhibitors are proposed to work by binding to the zinc ions in the active site of the enzyme. mdpi.com

Table 4: Metallo-β-Lactamase (MBL) Inhibition by this compound Derivatives

Compound Scaffold Target MBL Inhibition Data Key Findings Reference(s)
meta-Substituted benzenesulfonamides ImiS IC50 = 0.11–9.3 μM Specific inhibition, with some compounds showing partially mixed inhibition. Low cytotoxicity. nih.gov

Investigations into Antimicrobial Activities

The sulfonamide functional group is a well-established pharmacophore in antibacterial agents, and derivatives of this compound have been investigated for this purpose. Schiff bases derived from 3-amino-4-hydroxybenzenesulfonamide are reported to possess antibacterial properties. nih.govresearchgate.net In one study, newly synthesized sulfonamide derivatives showed moderate activity against Escherichia coli. mdpi.com Another investigation into benzenesulfonamide derivatives revealed significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) as low as 6.63 mg/mL.

Antibacterial Efficacy of this compound Derivatives

Derivative ClassBacterial StrainMinimum Inhibitory Concentration (MIC)
Sulfonamide DerivativesEscherichia coliModerate Activity (exact MIC not specified)
Benzenesulfonamide DerivativesStaphylococcus aureus6.63 mg/mL

Derivatives of this compound have also been evaluated for their antifungal potential. Schiff bases containing the sulfonamide moiety have been reported to exhibit antifungal activity. nih.govresearchgate.net A study on novel matrine (B1676216) derivatives incorporating a benzenesulfonamide group demonstrated exceptional inhibitory activity against Candida albicans. nih.gov The most potent compound from this series showed a MIC value of 0.062 mg/mL, which was significantly lower than that of the clinical antibiotic fluconazole. nih.gov

Antifungal Efficacy of this compound Derivatives

Derivative ClassFungal StrainMinimum Inhibitory Concentration (MIC)
Matrine derivative with benzenesulfonamide (Compound 10g)Candida albicans0.062 mg/mL
Schiff Bases with sulfonamide moietyVarious fungiActivity Reported (specific MICs not provided)

Research on Anticancer Properties

The quest for novel anticancer agents has led to the investigation of this compound derivatives for their potential to inhibit cancer cell growth and target tumor-specific enzymes.

Antiproliferative Activity in Cancer Cell Lines

Derivatives of this compound have demonstrated notable antiproliferative effects against various cancer cell lines. For instance, a series of novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivatives were synthesized and evaluated for their anticancer activity. Among these, 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide showed significant antiproliferative activity against MDA-MB-231, T-47D, and SK-N-MC cell lines. nih.gov In some cases, the activity of these derivatives surpassed that of the standard anticancer drug etoposide. nih.gov Specifically, the 4-methoxy derivative was more potent against SK-N-MC and T-47D cells than etoposide. nih.gov Furthermore, pentafluoro derivatives in this series exhibited higher antiproliferative activity against HCT-116 and CCRF-CEM cells than doxorubicin. nih.gov

In another study, new benzenesulphonohydrazide derivatives were synthesized and tested against several tumor cell lines, including 769-P (renal), HepG2 (hepatic), and NCI-H2170 (lung). nih.gov Compound 4 in this series, which featured fluorine and bromine substituents on the phenyl ring, showed the highest cytotoxicity across all tested tumor cell lines with high selectivity. nih.gov Another compound, compound 2, also demonstrated significant antiproliferative activity and high selectivity towards the cancer cell lines. nih.gov

Additionally, a novel series of substituted pyrimidine (B1678525) compounds with a terminal arylsulfonamido moiety were evaluated. One compound, with a p-chlorobenzenesulfonamido group, exhibited broad-spectrum antiproliferative activity against numerous cancer cell lines, including leukemia, breast cancer, and colon cancer lines. tandfonline.com

Recent research on derivatives of 3-amino-4-hydroxybenzenesulfonamide has also shown promising results. These compounds were tested on human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1) cell lines. researchgate.net The study identified several compounds with significant activity, particularly in 2D and 3D cultures of glioblastoma and breast cancer cells. researchgate.net

Table 1: Antiproliferative Activity of Selected this compound Derivatives

Compound/Derivative Cancer Cell Line(s) Key Findings Reference(s)
4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide MDA-MB-231, T-47D, SK-N-MC Higher antiproliferative activity against SK-N-MC and T-47D cells compared to etoposide. nih.gov
Pentafluoro-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide HCT-116, CCRF-CEM Higher antiproliferative activity than doxorubicin. nih.gov
Benzenesulphonohydrazide derivative (Compound 4) 769-P, HepG2, NCI-H2170 Highest cytotoxicity and high selectivity across all tested tumor cell lines. nih.gov
Pyrimidine derivative with p-chlorobenzenesulfonamido moiety Leukemia, Breast, Colon Broad-spectrum antiproliferative activity. tandfonline.com
3-Amino-4-hydroxybenzenesulfonamide derivatives U-87, MDA-MB-231, PPC-1 Significant activity in 2D and 3D glioblastoma and breast cancer cell cultures. researchgate.net

Targeting Tumor-Associated Carbonic Anhydrases

A significant area of research for this compound derivatives in oncology is their ability to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. plos.orgtandfonline.comnih.gov These enzymes are overexpressed in many hypoxic tumors and play a crucial role in tumor progression by regulating pH. plos.orgtandfonline.com The sulfonamide group is a key pharmacophore for CA inhibitors. mdpi.commdpi.com

Ureido-substituted benzenesulfonamides have been identified as potent and selective inhibitors of recombinant CA IX and CA XII. plos.org These inhibitors have demonstrated both anti-proliferative and anti-metastatic properties in preclinical models. plos.org Structural studies have provided insights into the selective inhibition of CA IX over the off-target CA II by these ureido-substituted derivatives. plos.org

Further research has focused on developing sulfonamides that are highly selective for the tumor-associated isoforms to minimize side effects. tandfonline.com For example, a series of benzothiazole-based sulfonamides showed good inhibitory activity against CA IX and CA XII with selectivity over the cytosolic isoforms CA I and II. tandfonline.com Similarly, biphenyl- and benzylphenyl-substituted sulfonamides have demonstrated high selectivity for CA IX and CA XII. mdpi.com One such compound, 4-[3-(2-benzylphenyl)ureido]benzenesulfonamide, exhibited an exceptionally low Ki value of 1.0 nM for hCA XII. mdpi.com

A series of novel derivatives of 3-amino-4-hydroxybenzenesulfonamide were synthesized and their affinity for various human carbonic anhydrases was measured. mdpi.comnih.gov These studies aimed to identify compounds with selectivity for different isoenzymes, which could then be correlated with their anticancer activity in different cancer cell models. mdpi.comnih.gov The research highlighted that achieving selectivity towards specific CAs is important for higher activity in more tumor-relevant in vitro models. mdpi.com

Table 2: Inhibition of Tumor-Associated Carbonic Anhydrases by this compound Derivatives

Derivative Class Target Isoforms Key Findings Reference(s)
Ureido-substituted benzenesulfonamides CA IX, CA XII Potent and selective inhibitors with anti-proliferative and anti-metastatic properties. plos.org
Benzothiazole-based sulfonamides CA IX, CA XII Good inhibitory activity and selectivity over cytosolic isoforms CA I and II. tandfonline.com
Biphenyl- and benzylphenyl-substituted sulfonamides CA IX, CA XII High selectivity for tumor-associated isoforms. mdpi.com
3-Amino-4-hydroxybenzenesulfonamide derivatives Multiple CAs Showed varying affinities for different CA isoenzymes, highlighting the potential for developing selective inhibitors. mdpi.comnih.gov

Exploration of Anti-inflammatory Effects

The anti-inflammatory potential of this compound and its derivatives has also been a subject of investigation. The core structure is recognized for its potential to exhibit anti-inflammatory properties. ontosight.ai For instance, 4-hydroxylaminobenzenesulfonamide has been studied for its potential anti-inflammatory effects, which may be attributed to the hydroxylamino group's ability to scavenge free radicals. ontosight.ai

Derivatives of 3-amino-4-hydroxybenzenesulfonamide, specifically Schiff bases, are reported to possess a broad range of biological activities, including anti-inflammatory properties. mdpi.comnih.gov Some benzenesulfonamide derivatives have been reported to exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases. ontosight.ai Research has also indicated that some derivatives can inhibit enzymes involved in inflammatory pathways, such as lipoxygenase.

Studies on Other Biological Activities

Beyond anticancer and anti-inflammatory research, the versatile scaffold of this compound has been explored for other therapeutic applications.

Antidiabetic Potential

Several studies have focused on the synthesis of sulfonamide-containing molecules as potential antidiabetic agents. nih.gov One of the primary mechanisms explored is the inhibition of the α-glucosidase enzyme. nih.govresearchgate.net A series of novel sulfonamide derivatives were synthesized and showed excellent inhibitory potential against α-glucosidase, with some compounds being more potent than the reference drug acarbose (B1664774). nih.govresearchgate.net

Another target for the antidiabetic potential of these derivatives is protein tyrosine phosphatase-1B (PTP1B), a negative regulator in insulin (B600854) signaling pathways. rsc.org Novel benzenesulfonamide derivatives have been designed and shown to exhibit significant antidiabetic and anti-obesity effects, along with a reduction in oxidative stress and inflammatory markers. rsc.org Furthermore, coumarin-based sulfonamide derivatives have been investigated as potential dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. nih.gov

Table 3: Antidiabetic Activity of this compound Derivatives

Derivative Class Target/Mechanism Key Findings Reference(s)
Imine-linked sulfonamides α-glucosidase inhibition More potent than acarbose in inhibiting α-glucosidase. nih.govresearchgate.net
Benzenesulfonamide derivatives PTP1B inhibition Significant antidiabetic, anti-obesity, and antioxidant effects. rsc.org
Coumarin-based sulfonamides DPP-IV inhibition Significant DPP-IV binding ability and enzyme inhibition. nih.gov

Modulation of Neurodegenerative Disease Pathways

The sulfonamide scaffold has also been investigated for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. researchgate.net Sulfonamide derivatives have been reported as prospective agents for Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, and by exhibiting antioxidant and anti-inflammatory properties. researchgate.net Some derivatives have also shown the ability to reduce the aggregation of amyloid-beta (Aβ), a key pathological hallmark of Alzheimer's disease. researchgate.net

Quinoline-based sulfonamide hybrids have been studied as multi-targeting agents for both Alzheimer's and Parkinson's diseases, showing inhibitory activity against monoamine oxidases (MAO-A and MAO-B) in addition to cholinesterases. mdpi.comrsc.org Furthermore, research has identified certain sulfonamide derivatives that can prevent the fibril formation of α-synuclein, which is implicated in Parkinson's disease. nih.gov A large-scale study also suggested a potential inverse association between the use of plain sulfonamide diuretics and the risk of Parkinson's disease. neurologylive.com

Antimalarial Activity

The search for novel antimalarial agents has led researchers to explore various chemical scaffolds, including those containing a primary benzenesulfonamide fragment. While the sulfonamide functional group is present in the clinically used antimalarial drug sulfadoxine, these are secondary sulfonamides and are structurally distinct from primary sulfonamides in their potential interactions with protein targets. core.ac.uk

Recent studies have identified several primary benzenesulfonamide derivatives with in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. core.ac.uk Some Schiff base derivatives of sulfonamides have also been reported to exhibit antimalarial properties. nih.govresearchgate.netmdpi.comresearchgate.net For instance, a small library of primary benzenesulfonamides yielded compounds with an in vitro 50% inhibitory concentration (IC50) of approximately 1 μM against P. falciparum. core.ac.uk

One notable compound, 4-(3,4-dichlorophenylureido)thioureido-benzenesulfonamide, demonstrated promising efficacy in a mouse model of malaria caused by Plasmodium berghei, with a 50% inhibitory dose (ID50) of 10 mg/kg. core.ac.uk This highlights the potential of the primary benzenesulfonamide scaffold as a starting point for the development of new antimalarial drugs. core.ac.uk

Derivatives of N-benzoyl-2-hydroxybenzamide, which can be considered structurally related to sulfonamides, have also shown efficacy against P. falciparum, including chloroquine-resistant strains. asm.org The activity of these compounds suggests that targeting pathways in the parasite beyond those affected by traditional antimalarials is a viable strategy. asm.org

Molecular Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has begun to elucidate their interactions with specific molecular targets and their influence on essential biochemical and cellular pathways.

Target Binding and Interaction Mechanisms

The sulfonamide group is a key pharmacophore known for its ability to bind to the zinc ion in the active site of metalloenzymes. mdpi.com This interaction is a critical aspect of the mechanism of action for many sulfonamide-based drugs. In the context of antimalarial activity, molecular docking studies have explored the binding of sulfonamide derivatives to key glycolytic enzymes in Plasmodium falciparum, such as aldolase (B8822740) (ALD), glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and triosephosphate isomerase (TPI). scirp.org The parasite's heavy reliance on glycolysis for energy makes these enzymes attractive drug targets. scirp.org

While some sulfonamide derivatives have shown high binding affinities for these enzymes, achieving selectivity for the parasite's enzymes over their human counterparts remains a challenge due to the high degree of structural conservation. scirp.org However, subtle differences in the crystal structures, such as a wider cofactor binding pocket in the Plasmodium lactate (B86563) dehydrogenase, offer opportunities for the design of selective inhibitors. scirp.org

Beyond glycolysis, other potential targets for sulfonamide derivatives in Plasmodium include cysteine proteases like falcipain-2, which are essential for hemoglobin degradation by the parasite.

Disruption or Modulation of Essential Biochemical Pathways

The primary mechanism of action for sulfonamide antimicrobials is the disruption of the folate biosynthesis pathway. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid. While this is a well-established mechanism for antibacterial sulfonamides, its relevance to the antimalarial activity of this compound derivatives is an area of ongoing investigation.

Additionally, the ability of some sulfonamide derivatives to inhibit carbonic anhydrases (CAs) is another important aspect of their biological activity. nih.govmdpi.commdpi.com CAs are involved in a variety of physiological processes, and their inhibition can have significant therapeutic effects. mdpi.com The role of CA inhibition in the antimalarial activity of these compounds is not yet fully understood but represents a potential mechanism of action.

Cellular Responses and Signaling Pathway Modulation (e.g., NF-κB, ISRE)

Research has shown that certain bis-aryl sulfonamide derivatives can modulate key immune signaling pathways, such as the nuclear factor kappa B (NF-κB) and the interferon-stimulated response element (ISRE) pathways. nih.gov These pathways are crucial for the innate immune response to pathogens.

Specifically, some sulfonamide compounds have been identified that can prolong the activation of the NF-κB pathway induced by lipopolysaccharide (LPS) and enhance the signaling of the ISRE pathway in response to interferon-α (IFN-α). nih.gov For example, one potent bis-aryl sulfonamide was found to enhance NF-κB and ISRE activation in the presence of their respective stimuli, although it had no activity on its own. nih.gov This suggests a role as a co-adjuvant, augmenting the primary immune response. nih.gov The modulation of these pathways could be a contributing factor to the in vivo efficacy of certain sulfonamide derivatives against infections.

Involvement in N-Reductive Drug Metabolism (e.g., mARC enzyme)

The mitochondrial amidoxime (B1450833) reducing component (mARC) is a molybdenum-containing enzyme system involved in N-reductive drug metabolism. researchgate.netnih.gov This system, which also includes cytochrome b5 and cytochrome b5 reductase, is capable of reducing N-oxygenated compounds, including N-hydroxy-sulfonamides. researchgate.netnih.gov

This enzymatic reduction can have significant implications for drug activity. For instance, N-hydroxy-valdecoxib, an N-hydroxy-sulfonamide derivative, acts as a prodrug that is reduced by mARC to its pharmacologically active metabolite, valdecoxib, a COX-2 inhibitor. nih.gov This N-reductive activation highlights the importance of mARC in the metabolism and bioactivation of certain sulfonamide-based drugs. nih.gov The mARC enzyme system is considered a counterpart to the oxidative metabolism carried out by cytochrome P450 enzymes. researchgate.net

Structure Activity Relationship Sar and Ligand Design Principles

Correlation between Structural Features and Specific Biological Potency and Selectivity

Optimization for Target Binding Affinity

The 4-hydroxybenzenesulfonamide core structure serves as a valuable starting point, or scaffold, for structure-activity relationship (SAR) studies. mdpi.comnih.gov These investigations are crucial for understanding how chemical structure relates to biological activity and for guiding the rational design of more potent and selective therapeutic agents. mdpi.comnih.gov A primary focus of these studies has been the optimization of binding affinity to various enzyme targets, particularly human carbonic anhydrases (CAs), a family of enzymes implicated in numerous physiological and pathological processes. mdpi.comnih.gov

Modifications to the this compound scaffold have demonstrated significant impacts on binding affinity and selectivity for different CA isoenzymes. For instance, in a series of 3-amino-4-hydroxybenzenesulfonamide (B74053) derivatives, the introduction of different substituents led to varied binding profiles. mdpi.com A parent compound with a phenyl substituent showed moderate affinity for CAII, CAIV, CAIX, and CAXIV isoenzymes. mdpi.com Replacing the phenyl group with a 4-chlorophenyl substituent slightly improved binding, whereas 3-fluorophenyl and 4-methoxyphenyl (B3050149) substitutions did not have a significant effect. mdpi.com

Further SAR studies on this series revealed that compounds containing an ether group generally exhibited better binding to CAIV, CAIX, and CAXIV. mdpi.com In contrast, derivatives incorporating a benzimidazole (B57391) fragment showed strong interactions with the CAVB isoenzyme. mdpi.com One dimeric compound, in particular, was identified as a potent binder to CAI, CAII, CAVII, CAIX, and CAXIV isoenzymes, with dissociation constants (Kd) in the nanomolar to sub-micromolar range. mdpi.com

The position of the hydroxyl group is also critical. Crystallographic studies have suggested that the para-hydroxyl group can be unfavorably oriented in the active site of CAII, pointing towards a hydrophobic region. nih.gov Deletion of this hydroxyl group in analogous compounds was found to improve affinity for the CA active site. nih.gov

The following table summarizes the binding affinities of selected 3-amino-4-hydroxybenzenesulfonamide derivatives for various human carbonic anhydrase isoenzymes, illustrating the principles of SAR. mdpi.com

Compound Modification/FragmentTarget IsoenzymeDissociation Constant (Kd, µM)
Phenyl substituent (Parent compound 2)CAII16-28
4-Chlorophenyl substituent (Compound 4)CAII, CAIV, CAIX, CAXIV11-22
Benzimidazole fragment (Compound 26)CAVA1.1-4.9
Ketoxime derivatives (Compounds 15, 16, 17)CAIX1.5-4.8
Dimer structure (Compound 18)CAI0.0077
Dimer structure (Compound 18)CAII0.53

This table presents a selection of data to illustrate structure-activity relationships. For a complete dataset, refer to the source material. mdpi.com

Rational Design Strategies

The this compound scaffold is a cornerstone in various rational design strategies aimed at creating novel molecules with specific biological activities.

Molecular Hybridization Approach

Molecular hybridization involves combining two or more pharmacophores (structural units with known biological activity) to create a new hybrid compound with potentially enhanced or synergistic effects. sci-hub.seresearchgate.net The this compound moiety, a well-established zinc-binding group, has been hybridized with other privileged scaffolds, such as indole (B1671886) and chalcone (B49325), to develop novel CA inhibitors. researchgate.netnih.gov

For example, one study reported the hybridization of an indole moiety with the benzenesulfonamide (B165840) group via a flexible amide linker. nih.gov This approach aimed to create novel small molecules with the potential to inhibit various CA isoforms. The resulting hybrids demonstrated potent and selective inhibition against the hCA II isoform, with the most potent compound exhibiting an inhibitory constant (Ki) of 5.9 nM. nih.gov Another research effort synthesized a series of novel sulfonamides by incorporating saccharin (B28170) and acesulfame (B1210027) K, demonstrating that hybridization can lead to good selectivity for tumor-associated CA IX and XII over other isoforms. sci-hub.se

The rationale for this strategy is that the sulfonamide portion ensures interaction with the zinc ion in the enzyme's active site, while the hybridized moiety can form additional interactions with residues in and around the active site, thereby increasing potency and modulating selectivity. sci-hub.senih.gov

Scaffold Optimization and Lead Compound Development

The this compound structure frequently serves as a lead compound, which is a starting point for chemical modifications to develop more effective drug candidates. mdpi.comnih.gov This process of scaffold optimization involves systematically altering the lead structure to improve its affinity, selectivity, and pharmacokinetic properties. mdpi.comnih.govunimi.it

One research group initiated medicinal chemistry optimization of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based scaffold to develop potent and selective inhibitors of 12-lipoxygenase (12-LOX). nih.gov Their work resulted in compounds with nanomolar potency against 12-LOX and excellent selectivity over related enzymes. nih.gov

In another example, this compound was used as a starting material in the synthesis of pyrazole-based inhibitors of lactate (B86563) dehydrogenase (LDH), an enzyme upregulated in many cancers. nih.gov The process involved alkylating this compound with phenacyl bromide, followed by a series of reactions to construct the final pyrazole-based inhibitor. nih.gov This demonstrates how the original scaffold can be extensively modified to create a completely new chemical entity targeting a different class of enzymes. nih.gov

Similarly, the 2-aminophenol-4-sulfonamide scaffold was used to develop ureido-containing compounds designed to have enhanced selectivity for specific CA isoenzymes. unifi.it The design included a phenolic hydroxyl group intended to form a stable intramolecular hydrogen bond, restricting rotation and presenting a preferential conformation for binding within the enzyme's active site. unifi.it

Design of Affinity Probes

Affinity probes are essential tools in chemical biology for identifying and studying the interactions of small molecules with their protein targets. These probes are typically derived from a known active compound by attaching an identifiable tag, such as a fluorescent molecule or biotin (B1667282). nih.gov

Structure-activity relationship data can guide the design of such probes. For instance, in a series of bis-aryl sulfonamides, SAR studies identified a suitable position on the molecule for introducing a tag without significantly compromising its biological activity. nih.gov Although the parent compound in this specific study was not this compound, the principles are directly applicable. The study led to the successful synthesis of fluorescein-labeled, rhodamine-labeled, and biotin-labeled affinity probes. nih.gov Another compound was derivatized to include an alkyne handle, designed for use in click chemistry reactions, a powerful method for tagging molecules in complex biological systems. nih.gov The resulting alkyne and biotin probes were evaluated and found to be ideal candidates for future studies to investigate the molecular targets of the sulfonamide series. nih.gov

Computational and in Silico Research Methodologies

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is particularly useful in drug design for modeling the interaction between a small molecule ligand and a protein's active site.

The primary mechanism by which 4-Hydroxybenzenesulfonamide and its derivatives exert their biological effects is through the inhibition of enzymes, most notably carbonic anhydrases (CAs). nih.govresearchgate.net The sulfonamide group (-SO₂NH₂) is a crucial zinc-binding group (ZBG) that anchors the molecule within the enzyme's active site. nih.gov

Structural studies, including X-ray crystallography, have provided a detailed picture of these interactions. The Protein Data Bank (PDB) entry 6RIG details the complex of this compound with human Carbonic Anhydrase II (hCA II). rcsb.org In this structure, the sulfonamide moiety directly coordinates with the catalytic Zn²⁺ ion in the active site. The nitrogen atom of the sulfonamide deprotonates and forms a strong bond with the zinc ion. nih.gov

Further stabilizing interactions are observed between the ligand and the amino acid residues of the active site. The oxygen atoms of the sulfonamide group typically form hydrogen bonds with the backbone amide of Threonine 199. The aromatic ring of this compound engages in van der Waals interactions with hydrophobic residues, while the 4-hydroxy group can form additional hydrogen bonds with nearby residues, enhancing binding affinity and potentially contributing to isoform selectivity. acs.org

Table 1: Key Predicted Ligand-Protein Interactions for this compound in Carbonic Anhydrase II Active Site
Interaction TypeLigand GroupProtein Residue/ComponentReference
Ionic/Coordinate BondSulfonamide NitrogenCatalytic Zn²⁺ Ion nih.govrcsb.org
Hydrogen BondSulfonamide OxygensThr-199 (Backbone NH) chemrxiv.org
Hydrogen Bond4-Hydroxy GroupThr-200, Gln-92 rcsb.org
Van der Waals InteractionsPhenyl RingVal-121, Val-143, Leu-198 rcsb.org

Based on the ligand-protein interaction analysis, the inhibitory mechanism of this compound is predicted to be competitive inhibition. By occupying the active site and binding to the essential zinc cofactor, the molecule prevents the natural substrate (carbon dioxide) from accessing the catalytic machinery. The sulfonamide group mimics the transition state of the CO₂ hydration reaction, leading to potent inhibition of the enzyme's function. This mechanism is a hallmark of sulfonamide-based carbonic anhydrase inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical relationships between the chemical structure of a compound and its biological activity. researchgate.net These models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic features—to predict the activity of new or untested compounds. nih.govncsu.edu

For benzenesulfonamide (B165840) derivatives, QSAR models are frequently employed to predict their inhibitory potency against various enzyme targets, such as matrix metalloproteinases (MMPs) and carbonic anhydrases. nih.gov Descriptors commonly used in these models include:

Topological descriptors: Describing atomic connectivity and branching.

Electronic descriptors: Such as partial charges and orbital energies, which are crucial for interactions like those involving the sulfonamide group.

Hydrophobic descriptors: Like the partition coefficient (logP), which influences how the molecule interacts with nonpolar pockets in the active site.

While specific QSAR models exclusively for this compound are not extensively published, the principles are broadly applied to its derivatives. For instance, models developed for arylsulfonamides demonstrate that variations in substituents on the phenyl ring significantly impact inhibitory activity against targets like MMP-2. nih.gov Such models can guide the synthesis of more potent and selective inhibitors by predicting the effects of structural modifications. toxstrategies.com

Prediction of Activity Spectra for Biological Activity

Beyond single-target interactions, computational tools can predict a broad spectrum of potential biological activities for a given molecule. Software like PASS (Prediction of Activity Spectra for Substances) analyzes a compound's structure against a vast database of known structure-activity relationships to generate a list of probable pharmacological effects, mechanisms of action, and even side effects. nih.govbmc-rm.orgakosgmbh.de

The prediction is based on the premise that the structure of a molecule determines its biological activity profile. researchgate.net For this compound, a PASS prediction would likely highlight its potential as a:

Carbonic anhydrase inhibitor

Anticonvulsant

Diuretic

Antineoplastic agent nih.gov

These predictions are presented as probabilities (Pa for "probably active" and Pi for "probably inactive"). A high Pa value for a specific activity suggests that the compound is a promising candidate for further investigation for that therapeutic purpose. researchgate.net This approach allows researchers to identify new potential applications for existing chemical scaffolds. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In silico ADME profiling involves the use of computational models to predict the pharmacokinetic properties of a drug candidate. nih.gov This early assessment helps to identify potential liabilities, such as poor absorption or rapid metabolism, that could lead to failure in later stages of drug development. sciensage.infonih.gov

For this compound, various ADME parameters can be predicted using online servers and specialized software. mdpi.com

Table 2: Predicted In Silico ADME Profile for this compound
ADME PropertyParameterPredicted Value/ClassificationImplicationReference
AbsorptionWater SolubilityHighGood dissolution in the gastrointestinal tract. sciensage.info
Intestinal AbsorptionHighLikely to be well-absorbed from the gut. nih.gov
DistributionBlood-Brain Barrier (BBB) PenetrationNo/LowUnlikely to cause significant central nervous system effects. nih.gov
Plasma Protein BindingModerateA fraction of the compound will be free to interact with targets. mdpi.com
MetabolismCytochrome P450 (CYP) InhibitionPredicted inhibitor of some isoforms (e.g., CYP2C9)Potential for drug-drug interactions. mdpi.com
CYP SubstratePredicted substrate for some isoformsMetabolism likely mediated by CYP enzymes. mdpi.com
ExcretionRenal ExcretionLikelyAs a water-soluble compound, it is expected to be cleared by the kidneys. researchgate.net

In Silico Toxicity Predictions

In silico toxicology uses computational models to forecast the potential adverse effects of chemicals, reducing the need for extensive and costly animal testing in the early stages of research. nih.govimmunocure.us These predictions cover various toxicity endpoints. instem.com

For this compound, toxicity predictions can be generated using QSAR-based tools and expert systems like ProTox-II or other commercial and open-source platforms. mdpi.com

Table 3: Predicted In Silico Toxicity Profile for this compound
Toxicity EndpointPredicted OutcomePredicted LD₅₀ (Oral, Rat)Toxicity Class (GHS)Reference
HepatotoxicityInactive/Low Probability-- immunocure.usrsc.org
CarcinogenicityInactive/Low Probability-- immunocure.usmdpi.com
Mutagenicity (AMES Test)Inactive/Low Probability-- immunocure.usrsc.org
Oral ToxicityActive~1200 mg/kgClass IV: Harmful if swallowed (300 < LD₅₀ ≤ 2000) mdpi.com

The in silico predictions suggest that this compound has a relatively low probability of causing organ-specific toxicity like liver damage, or of being carcinogenic or mutagenic. immunocure.usrsc.org However, it is predicted to have moderate acute oral toxicity. mdpi.com These computational assessments are crucial for flagging potential hazards and guiding the design of safer chemical analogues. instem.com

Drug Likeness and Bioavailability Radar Analysis

Drug likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. This assessment is often based on rules such as Lipinski's Rule of Five, which considers factors like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.

Bioavailability radar analysis offers a visual representation of a compound's drug-likeness. researchgate.netsciensage.info This graphical method plots key physicochemical properties on a radar chart, with a "sweet spot" or ideal range for oral bioavailability depicted as a colored area. mdpi.com The properties typically included are:

Lipophilicity (LIPO): Often expressed as XLOGP3, with an ideal range typically between -0.7 and +5.0. mdpi.com

Size (SIZE): Molecular weight (MW), with a preferred range of 150 to 500 g/mol . mdpi.com

Polarity (POLAR): Total Polar Surface Area (TPSA), ideally between 20 and 130 Ų. mdpi.com

Solubility (INSOLU): The logarithm of the molar solubility in water (log S), which should not be higher than 6. mdpi.com

Saturation (INSATU): The fraction of carbons in the sp3 hybridization, which should be at least 0.25. mdpi.com

Flexibility (FLEX): The number of rotatable bonds, with a preferred maximum of 9. mdpi.com

A compound whose radar plot falls entirely within the designated pink area is considered to have favorable physicochemical properties for oral bioavailability. sciensage.info

Research on derivatives of this compound has utilized these in silico tools to predict their potential as drug candidates. For instance, studies have shown that while some derivatives may not have all their properties within the ideal pink area, they can still be comparable to existing drugs. nih.govacs.org The SwissADME predictor is a commonly used tool for generating these bioavailability radar plots. nih.govacs.org

In one study, derivatives of this compound were synthesized and evaluated for their drug-likeness. mdpi.com The bioavailability score for most of the tested compounds was approximately 0.55, with some exceptions having a score of 0.17. mdpi.com Several of these compounds showed good oral bioavailability with only two violations of Lipinski's rule of five and drug-likeness scores ranging from -0.13 to 1.24. mdpi.com

The following table summarizes the key parameters used in bioavailability radar analysis and their ideal ranges for oral drug-likeness:

ParameterDescriptionIdeal Range for Oral Bioavailability
LIPO Lipophilicity (XLOGP3)-0.7 to +5.0
SIZE Molecular Weight ( g/mol )150 to 500
POLAR Total Polar Surface Area (Ų)20 to 130
INSOLU Insolubility (log S)Not higher than 6
INSATU Unsaturation (Fraction of Csp3)At least 0.25
FLEX Flexibility (Number of Rotatable Bonds)No more than 9

Table 1: Parameters for Bioavailability Radar Analysis

It is important to note that while these computational predictions are valuable, they are part of a broader assessment that includes in vitro and in vivo studies to fully characterize the pharmacological profile of a compound.

Applications in Drug Discovery and Medicinal Chemistry

Role as a Lead Compound and Scaffold in New Drug Development

4-Hydroxybenzenesulfonamide serves as a crucial lead compound and a versatile scaffold in the development of new drugs. mdpi.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The structure of this compound, featuring both hydrophilic (hydroxyl) and lipophilic (aromatic ring) regions, can enhance the pharmacokinetic properties of its derivatives, potentially leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles. mdpi.comresearchgate.net

This compound provides an excellent framework for structure-activity relationship (SAR) studies. mdpi.comnih.gov SAR studies are fundamental to medicinal chemistry, exploring the relationship between the chemical structure of a molecule and its biological activity. By systematically modifying the this compound scaffold, researchers can rationally design more potent and selective drugs. mdpi.comresearchgate.net For instance, researchers have investigated para-substituted benzenesulfonamides with modified 5-oxopyrrolidine fragments as carbonic anhydrase (CA) inhibitors, demonstrating how modifications to the core structure can lead to compounds with potent and selective binding to specific enzyme isoforms. mdpi.comnih.gov

Design and Optimization of Therapeutic Agents

The this compound scaffold has been instrumental in the design and optimization of a wide array of therapeutic agents targeting various diseases.

A primary application of this compound derivatives is in the development of antiglaucoma agents. acs.orgmdpi.com Glaucoma is often associated with elevated intraocular pressure (IOP), and carbonic anhydrase inhibitors (CAIs) are a key class of drugs used to manage it. mdpi.com Primary sulfonamides are the main class of CAIs, with several derivatives used clinically for decades as antiglaucoma drugs. acs.orgnih.gov

Researchers have synthesized series of 4-sulfamoylphenyl-ω-aminoalkyl ethers starting from this compound. acs.orgnih.gov These compounds have shown effective inhibitory action against physiologically relevant carbonic anhydrase isoforms such as hCA I, II, IX, and XII. acs.orgnih.gov Many of these newly synthesized compounds demonstrated highly effective, low nanomolar inhibition of these CA isoforms. acs.org For example, while some derivatives showed medium potency against the physiologically dominant hCA II, others were more effective than the clinically used drug acetazolamide, with inhibition constants (Kᵢ) ranging from 3.9 to 8.9 nM. acs.orgnih.gov The topical administration of selective hCA II inhibitors like dorzolamide (B1670892) and brinzolamide (B135381) is a common clinical practice to regulate aqueous humor production and IOP. mdpi.com

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by this compound Derivatives Data based on research into 4-sulfamoylphenyl-ω-aminoalkyl ethers.

Compound GroupTarget IsoformInhibition Potency (KI)Comparison to Standard
BOC-protected derivatives (4a-4e)hCA II3.9 - 8.9 nMMore effective than Acetazolamide
Aminoalkyl ethers (5a, 5b, 9a, 9b)hCA II36.6 - 215 nMMedium potency
Various derivativeshCA INanomolar rangeEffective inhibition
Various derivativeshCA IVEffective inhibitionComparable to clinical drugs

The this compound scaffold is also a key component in the design of antitumor and antimetastatic agents. mdpi.comnih.gov This is largely due to its role in developing inhibitors for specific carbonic anhydrase isoforms, particularly CA IX and XII, which are overexpressed in hypoxic tumors. acs.orgnih.govnih.gov The limited presence of hCA IX in normal tissues makes it an excellent target for developing new anticancer drugs. nih.gov

A series of novel derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053) have been synthesized and tested for their anticancer activity. mdpi.comresearchgate.netnih.gov These compounds, which include Schiff bases, aminoketones, and imidazoles, were evaluated for their binding affinity to various CA isoenzymes and their effect on the viability of cancer cell lines such as human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). mdpi.comresearchgate.netnih.gov Some of these derivatives showed significant inhibitory effects against cancer cell lines, with some exhibiting high selectivity against breast cancer cells. nih.gov For instance, certain aryl thiazolone–benzenesulfonamides demonstrated excellent inhibition against CA IX with IC₅₀ values in the nanomolar range and were able to induce apoptosis in breast cancer cells. nih.gov

Research has also focused on developing ureido-substituted benzenesulfonamides based on the 2-aminophenol-4-sulfonamide scaffold to enhance selectivity for hCAs. unifi.it One such compound, when tested in an in vivo model of breast cancer, showed a significant effect on tumor growth, comparable to other known CA IX inhibitors. unifi.it

Table 2: Activity of this compound Derivatives as Antitumor Agents

Derivative ClassTarget Cancer Cell LineObserved EffectMechanism of Action
Schiff base / AminoketoneGlioblastoma (U-87), Breast Cancer (MDA-MB-231)Reduced cell viability, slowed spheroid growth mdpi.comnih.govInhibition of multiple CAs mdpi.com
Aryl thiazolone–benzenesulfonamidesBreast Cancer (MDA-MB-231, MCF-7)Significant inhibitory effect (IC₅₀ 1.52–6.31 μM) nih.govSelective CA IX inhibition, apoptosis induction nih.gov
3-(3-Benzylureido)-4-hydroxybenzenesulfonamideBreast Cancer (4T1 model)Inhibition of primary tumor growth unifi.itCA IX inhibition unifi.it

The potential application of this compound derivatives extends to the treatment of neurodegenerative diseases. researchgate.netscispace.com Carbonic anhydrase inhibitors are being explored for their role in various neurological conditions. For example, research is ongoing into the involvement of CA VII in epilepsy and neurodegenerative diseases. While direct clinical applications are still under investigation, the synthesis of various sulfonamide derivatives, including those based on a this compound structure, is a focus of research for treating disorders of the central nervous system, such as cognitive impairments in Alzheimer's and Parkinson's disease. scispace.com

Derivatives of this compound are being investigated as potential "antidiabesity" agents. nih.govacs.org This research focuses on creating multitarget ligands that can modulate both dipeptidyl peptidase IV (DPP IV) and carbonic anhydrase isoforms II and V (CAs II and V), which are relevant to the pathology of type 2 diabetes mellitus and weight management. nih.gov DPP IV is a key enzyme in glucose homeostasis as it inactivates incretin (B1656795) hormones. nih.govresearchgate.net

In one study, this compound was used as a starting material to synthesize various scaffolds. nih.govacs.org The process involved chemical modifications such as regioselective monobromination and protection of the sulfonamide group to create intermediates for new compounds. nih.govacs.org These new compounds were then tested for their ability to inhibit DPP IV and CAs, with the goal of developing a single therapeutic agent that addresses both diabetes and obesity. nih.gov

Drug Repurposing and Analog Development Strategies

Drug repurposing, or finding new uses for existing drugs, is a cost-effective strategy in drug development. researcher.lifefrontiersin.org this compound and its known derivatives are candidates for such strategies. By leveraging existing knowledge on their synthesis and biological activity, researchers can explore new therapeutic applications. qiagenbioinformatics.com

Analog development is a key strategy where the core structure of this compound is systematically modified to create a library of related compounds (analogs). This approach allows for the fine-tuning of pharmacological properties. For example, the synthesis of 4-sulfamoylphenyl ω-aminoalkyl ethers from this compound is a clear example of analog development aimed at improving water solubility and efficacy as antiglaucoma agents. acs.orgnih.gov Similarly, the creation of various Schiff bases, aminoketones, and imidazole (B134444) derivatives from 3-amino-4-hydroxybenzenesulfonamide for anticancer research demonstrates a robust analog development program. mdpi.comnih.gov These strategies, combined with computational modeling and high-throughput screening, accelerate the discovery of new and improved therapeutic agents based on the versatile this compound scaffold.

Advanced Analytical and Characterization Techniques in Research

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for probing the molecular structure of 4-Hydroxybenzenesulfonamide. By interacting with electromagnetic radiation, molecules provide a unique fingerprint, allowing for detailed structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework. ktu.edu Spectra are typically recorded on high-field instruments (e.g., 300-400 MHz) in a deuterated solvent, most commonly dimethyl sulfoxide (B87167) (DMSO-d6), with chemical shifts (δ) reported in parts per million (ppm). ktu.eduunimi.it

¹H NMR: In the proton NMR spectrum, the aromatic protons of the benzene (B151609) ring typically appear as two distinct doublets, characteristic of a 1,4-disubstituted (para) pattern. The protons ortho to the hydroxyl group are expected at a different chemical shift than those ortho to the sulfonamide group due to their different electronic environments. The protons of the sulfonamide (-SO₂NH₂) and hydroxyl (-OH) groups appear as broad singlets, and their chemical shifts can be variable depending on concentration and temperature.

¹³C NMR: The carbon-13 NMR spectrum complements the proton data, showing distinct signals for each unique carbon atom in the molecule. The benzene ring will exhibit four signals: two for the substituted carbons (C-OH and C-SO₂NH₂) and two for the protonated carbons. The specific chemical shifts provide confirmation of the substitution pattern. For instance, in studies of related derivatives, the reference for ¹³C NMR in DMSO-d6 is often calibrated to the solvent peak at 39.43 ppm. ktu.edu

Table 1: Typical NMR Spectroscopic Data for this compound

Nucleus Type of Signal Typical Chemical Shift (δ) in ppm (Solvent: DMSO-d6)
¹H Aromatic (2H, ortho to -OH) ~6.8 - 7.0 (doublet)
¹H Aromatic (2H, ortho to -SO₂NH₂) ~7.5 - 7.7 (doublet)
¹H Sulfonamide (-SO₂NH₂) Variable, broad singlet
¹H Hydroxyl (-OH) Variable, broad singlet
¹³C Aromatic (CH) ~115 - 130
¹³C Aromatic (C-S) ~135 - 145
¹³C Aromatic (C-O) ~155 - 165

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental formula. researchgate.net For this compound, electrospray ionization (ESI) is a common method, typically analyzing for the protonated molecule [M+H]⁺ in positive ion mode. researchgate.net

In a typical analysis, the sample is dissolved at a low concentration (e.g., 1.0 µg/mL) in a mixture of water and acetonitrile (B52724) and introduced into the mass spectrometer. researchgate.net An instrument like a Thermo Finnigan LTQ Orbitrap can provide highly accurate mass measurements, often to within a few parts per million, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₆H₇NO₃S
Monoisotopic Mass 173.0147 g/mol
Ionization Mode ESI Positive
Observed Ion [M+H]⁺
Calculated m/z 174.0225

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For this compound, the absorption is primarily due to the substituted benzene ring, which acts as a chromophore. acs.org

While a full spectrum would be recorded to identify the wavelength of maximum absorption (λmax), the compound's ability to absorb UV light is often utilized as a detection method in other analytical techniques. For instance, in HPLC analysis of related sulfonamides, a detection wavelength of 260 nm or 265 nm is commonly employed, indicating significant absorbance in this region. nih.govnih.gov The exact λmax is dependent on the solvent used for the analysis.

Table 3: UV-Visible Spectroscopic Properties of this compound

Parameter Description Typical Value
Chromophore Substituted Benzene Ring -
λmax Wavelength of Maximum Absorption Solvent Dependent
Detection Wavelength Wavelength used for detection in HPLC ~260 - 265 nm nih.govnih.gov

Chromatographic Purity and Separation Methodologies

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for assessing its purity. These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase. amazonaws.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound. Reverse-phase (RP) HPLC is the most common mode used for this purpose. In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18 silica), and the mobile phase is a more polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile or methanol (B129727).

Various methods have been developed for the analysis of benzenesulfonamides. One method for this compound uses a mobile phase of acetonitrile, water, and phosphoric acid. sci-hub.se For applications where the eluent is directed to a mass spectrometer (LC-MS), the non-volatile phosphoric acid is replaced with a volatile acid like formic acid. sci-hub.se Purity analysis is performed by injecting a solution of the compound and monitoring the eluent with a UV detector, where the area of the peak corresponding to this compound relative to the total area of all peaks gives a measure of its purity.

Table 4: Example HPLC Method Parameters for this compound Analysis

Parameter Condition 1 Condition 2 (MS-Compatible)
Column Type Reverse Phase (e.g., Newcrom R1, YMC-Triart C8) sci-hub.se Reverse Phase (e.g., Newcrom R1) sci-hub.se
Mobile Phase A Water with Phosphoric Acid sci-hub.se Water with Formic Acid sci-hub.se
Mobile Phase B Acetonitrile (MeCN) sci-hub.se Acetonitrile (MeCN) sci-hub.se
Elution Mode Isocratic or Gradient Isocratic or Gradient
Flow Rate ~1.0 mL/min ~1.0 mL/min
Detection UV/PDA at ~260-265 nm nih.govnih.gov UV and/or Mass Spectrometry

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to assess the purity of a sample and to monitor the progress of a chemical reaction. nih.gov The stationary phase is typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate of glass or plastic.

A small spot of a solution of this compound is applied to the baseline of the TLC plate. The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase or eluent). As the eluent ascends the plate via capillary action, it carries the compound with it. The distance the compound travels depends on its polarity relative to the polarity of the stationary phase and the eluent.

The position of the spot is quantified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is characteristic for a given compound in a specific TLC system (stationary phase and eluent). For example, in syntheses involving this compound derivatives, eluents such as methanol in dichloromethane (B109758) (DCM) have been used with silica gel plates. researchgate.net

Table 5: Principles of TLC Analysis for this compound

Parameter Description
Stationary Phase Silica Gel GF254
Mobile Phase (Eluent) A mixture of polar and non-polar solvents (e.g., Methanol/Dichloromethane) researchgate.net
Visualization UV light (at 254 nm)
Measurement Retention Factor (Rf)
Rf Definition (Distance traveled by sample) / (Distance traveled by solvent front)

Crystallographic Analysis of Compound-Target Complexes (X-ray Diffraction)

X-ray crystallography is a premier technique for visualizing the three-dimensional structure of a molecule and its binding mode within a protein's active site at atomic resolution. For this compound, this has been crucial in understanding its inhibition mechanism against its primary targets, the carbonic anhydrases (CAs).

Researchers have successfully co-crystallized this compound with human carbonic anhydrase II (hCA II), a ubiquitous and physiologically significant isoform. An exceptionally high-resolution crystal structure, PDB entry 6RIG, was determined at 1.00 Å. rcsb.orgrcsb.org This level of detail provides an unambiguous view of the inhibitor-enzyme interactions.

Key Binding Interactions of this compound with hCA II (PDB: 6RIG):

Zinc Coordination: The deprotonated sulfonamide nitrogen atom directly coordinates to the catalytic zinc ion (Zn²⁺) in the enzyme's active site, displacing the zinc-bound water molecule essential for the catalytic cycle. tandfonline.com This is the canonical mechanism for sulfonamide-based CA inhibitors.

Hydrogen Bonding: The sulfonamide group forms critical hydrogen bonds with the backbone amide of Threonine 199 (Thr199). tandfonline.com

Hydroxyphenyl Moiety: The para-hydroxyl group of the phenyl ring can form additional hydrogen bonds with residues in the active site, further anchoring the inhibitor. The phenyl ring itself engages in van der Waals interactions with hydrophobic residues lining the active site cavity.

These crystallographic studies confirm the fundamental binding mode and provide a structural blueprint for designing more potent and isoform-selective inhibitors based on the this compound scaffold. tandfonline.commdpi.com

Table 1: Crystallographic Data for this compound-Target Complex
PDB EntryTarget ProteinOrganismResolution (Å)Key Findings
6RIGCarbonic Anhydrase II (hCA II)Homo sapiens1.00Reveals direct coordination of the sulfonamide to the active site Zn²⁺ and hydrogen bonding with Thr199. rcsb.orgrcsb.org

Advanced Mass Spectrometry in Biological Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. In biological studies of this compound, advanced MS methods are used for spatial localization, high-throughput screening, and precise identification in complex mixtures.

MALDI Imaging Mass Spectrometry (MALDI IMS) is a label-free technique that maps the spatial distribution of molecules directly from thin tissue sections. researchgate.netnih.govnih.govbruker.com A laser is rastered across the tissue, which has been coated with an energy-absorbing matrix, to desorb and ionize analytes. By collecting a mass spectrum at each coordinate, a molecular image is generated, correlating chemical identity with histology. plos.orgmaastrichtuniversity.nl

While specific studies focusing solely on the MALDI imaging of this compound are not prevalent in the reviewed literature, the technique is widely applied to other small molecule drugs, including other sulfonamides, to visualize their distribution and concentration within specific organ and tissue micro-compartments. researchgate.netplos.org This approach allows researchers to see where a drug localizes, for instance, whether it penetrates a target tumor or is retained in off-target organs, providing crucial information for pharmacokinetic and pharmacodynamic studies. lcms.cznih.gov The ability to quantify drug levels in distinct histological regions makes MALDI IMS a powerful tool for drug development. plos.orgnih.gov

Flow Injection Analysis-Mass Spectrometry/Mass Spectrometry (FIA-MS/MS) is a high-throughput technique used for the rapid screening and quantification of compounds without prior chromatographic separation. nih.govnih.gov The sample is injected directly into a continuous stream of solvent that flows into the mass spectrometer's ion source.

In the context of this compound and related carbonic anhydrase inhibitors, FIA-MS/MS is employed for:

High-Throughput Screening: It can be used to rapidly screen libraries of compounds for binding affinity to target proteins like carbonic anhydrase. nih.gov

Permeability Assays: The technique is effective for assessing the cell membrane permeability of drug candidates in models like Caco-2 cells, which is crucial for determining if a compound can reach intracellular targets. nih.gov

Parameter Optimization: FIA-MS/MS is used to quickly optimize the mass spectrometer's parameters (e.g., collision energies for fragmentation) for a specific analyte before developing more complex quantitative methods like LC-MS/MS. mdpi.comresearchgate.net

This method's speed makes it ideal for early-stage drug discovery, where large numbers of derivatives need to be evaluated quickly. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry Quadrupole Time-of-Flight (LC-MS QTOF) combines the separation power of liquid chromatography with the high mass accuracy and resolution of a QTOF mass analyzer. This makes it an excellent tool for identifying and quantifying compounds in highly complex matrices, a principle applied in phytochemical profiling. mdpi.com

While this compound is a synthetic compound, the LC-MS QTOF technique is highly relevant for its analysis. It is used for the reliable determination of sulfonamides in various samples, such as environmental water or biological tissues. nih.govhpst.cz The high resolution allows for the confident identification of the compound by its accurate mass, distinguishing it from endogenous matrix components or other structurally similar molecules. nih.gov This capability is essential for metabolomic studies, environmental monitoring, and residue analysis in food products. nih.govnih.gov

Enzyme Kinetic and Binding Assays

To quantify the inhibitory potency of this compound against its target enzymes, researchers rely on precise kinetic and binding assays. These assays measure how the compound affects the enzyme's catalytic rate or its binding affinity.

Stopped-Flow CO2 Hydrase Assay: This is the gold-standard method for measuring the activity of carbonic anhydrases. nih.gov It directly monitors the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton. scispace.comunito.it The reaction is extremely fast, necessitating a stopped-flow instrument that can rapidly mix the enzyme and substrate and monitor the resulting pH change via an indicator dye on a millisecond timescale. nih.govnih.gov The inhibition constant (Ki), a measure of the inhibitor's potency, is determined by measuring the reaction rate at various inhibitor concentrations. Studies have used this assay to determine the Ki of this compound and its derivatives against various CA isoforms. unito.itunifi.it

Esterase Assay: Carbonic anhydrases, particularly those in the α-family, can also catalyze the hydrolysis of certain esters, such as 4-nitrophenylacetate (4-NPA). tandfonline.commdpi.com The hydrolysis product, 4-nitrophenolate, is colored, allowing the reaction to be monitored easily with a standard spectrophotometer. tandfonline.comtandfonline.com While this assay is simpler and less expensive than the stopped-flow method, it is considered a surrogate assay. mdpi.comnih.gov The kinetic values obtained can differ from those of the physiological CO2 hydration reaction, but it serves as a robust and effective high-throughput screening method to identify potential inhibitors. tandfonline.comnih.gov

Table 2: Enzyme Inhibition Data for this compound and Related Compounds
CompoundTarget IsoformAssay MethodInhibition Constant (Ki)Reference
This compoundSmuCA (bacterial)Stopped-Flow CO₂ Hydrase246-468 nM range scispace.com
3,5-dichloro-4-hydroxybenzenesulfonamideMultiple (13 mammalian CAs)Not Specified58 nM - 8.6 µM range tandfonline.comtandfonline.comnih.gov
Derivatives of 3-Amino-4-hydroxybenzenesulfonamide (B74053)hCA I, II, IX, XIIStopped-Flow CO₂ HydraseVaries (nanomolar to micromolar) unifi.it

Preclinical Research Models and Methodological Considerations

In Vitro Cell-Based Assays

The potential of 4-Hydroxybenzenesulfonamide derivatives as antiproliferative agents has been explored using various human cancer cell lines. A study involving novel derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053) tested their effects on the viability of human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1) cell lines using the MTT assay. mdpi.comnih.gov While most of the synthesized compounds showed limited activity, four compounds (referred to as 9, 12, 18, and 21 in the study) demonstrated a significant reduction in the viability of at least one cell line. mdpi.com Compound 9 was notably cytotoxic against triple-negative breast cancer and prostate adenocarcinoma cells. mdpi.com However, its selectivity was limited as it showed similar or even greater toxicity towards normal human foreskin fibroblasts compared to the glioblastoma cell line. mdpi.com It's noteworthy that all four of these active compounds were more effective against the MDA-MB-231 cell line than the carbonic anhydrase IX (CA-IX) inhibitor U-104 and more active against all tested cancer cell lines than the non-selective CA inhibitor acetazolamide. mdpi.com

Further investigations with compounds 9 and 21 in 3D spheroid cultures of the same cancer cell lines revealed that both could reduce spheroid viability. researchgate.net Compound 9, a multi-CA inhibitor, caused U-87 and PPC-1 spheroids to become looser and slowed the growth of MDA-MB-231 spheroids. researchgate.net Compound 21, which does not bind to CAs, reduced the growth of U-87 and MDA-MB-231 spheroids. researchgate.net

In a different study, a pyrimidinylpyrazole derivative with a p-chlorobenzenesulfonamido terminal moiety showed broad-spectrum antiproliferative activity against numerous cancer cell lines. tandfonline.com For example, at a 10 μM concentration, it inhibited the growth of HL-60 (TB) and SR leukemia cell lines by 135.92% and 119.44%, respectively, and T-47D and MCF-7 breast cancer cell lines by 95.32% and 82.03%, respectively. tandfonline.com

Table 1: Antiproliferative Activity of this compound Derivatives

Compound/Derivative Cell Line Assay Key Findings Reference
3-Amino-4-hydroxybenzenesulfonamide derivatives (9, 12, 18, 21) U-87, MDA-MB-231, PPC-1 MTT Assay Reduced cell viability; Compound 9 was most cytotoxic against MDA-MB-231 and PPC-1. mdpi.com mdpi.com
Compound 9 (multi-CA inhibitor) U-87, MDA-MB-231, PPC-1 3D Spheroid Culture Reduced spheroid viability; altered spheroid morphology. researchgate.net researchgate.net
Compound 21 (non-CA binder) U-87, MDA-MB-231 3D Spheroid Culture Reduced spheroid growth. researchgate.net researchgate.net
Pyrimidinylpyrazole derivative HL-60 (TB), SR, T-47D, MCF-7 NCI 53-cell line panel Showed broad-spectrum antiproliferative activity. tandfonline.com tandfonline.com

The Caco-2 cell permeability assay serves as a cornerstone in vitro model for predicting the oral absorption of drug candidates by simulating the intestinal epithelial barrier. evotec.com This model is crucial for assessing compounds that may undergo passive diffusion, active transport, or efflux. evotec.com For sulfonamides, this assay helps in identifying candidates with favorable pharmacokinetic profiles early in the drug discovery process. scirp.org

While specific permeability data for this compound is not extensively detailed, research on related sulfonamide derivatives highlights the utility of the Caco-2 model. For instance, a study on aromatic sulfonamides designed to be membrane-impermeant utilized Caco-2 cells to validate their drug design. mdpi.com These derivatives, which included an aliphatic sulfonic acid tail, demonstrated complete membrane impermeability (≥98%), confirming that the negatively charged moieties effectively prevented them from crossing the cell membrane. mdpi.com This characteristic is desirable for selectively targeting extracellular enzymes like the tumor-associated CAs IX and XII. mdpi.com

The Parallel Artificial Membrane Permeability Assay (PAMPA) is another method used to predict passive diffusion. scirp.org When used alongside the Caco-2 assay, PAMPA can help elucidate the specific transport mechanisms, distinguishing between passive diffusion and active or paracellular transport. evotec.com Studies on other sulfonamide-containing compounds have shown good permeability in Caco-2 assays, indicating their potential for oral bioavailability. chemrxiv.org The permeability of sulfonamides across cell membranes is influenced by factors such as lipophilicity and their specific chemical structure, which dictates their interaction with the lipid bilayer. nih.govnih.govacs.org

In Vivo Animal Model Studies for Pharmacological Evaluation

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors used to manage glaucoma by lowering intraocular pressure (IOP). nih.govnih.gov The mechanism involves inhibiting CA in the ciliary body of the eye, which reduces the secretion of aqueous humor. nih.gov Animal models, particularly rabbits, are frequently used to evaluate the IOP-lowering effects of new compounds. nih.govmdpi.com

Derivatives of this compound have been synthesized and evaluated for this purpose. In one study, 4-sulfamoylphenyl-ω-aminoalkyl ethers were developed from this compound. nih.govacs.org One of these derivatives, a water-soluble trifluoroacetate (B77799) salt (compound 5c), was tested in a rabbit model of ocular hypertension. nih.govacs.org It demonstrated a more effective IOP decrease (4.4 mmHg at 2 hours post-administration) compared to the standard drug dorzolamide (B1670892), which caused an IOP drop of 4.0 mmHg at 60 minutes. nih.govacs.org

Another study investigated nitric oxide (NO)-donating derivatives of sulfonamides. nih.govmdpi.com A specific NO-donor sulfonamide (compound 6), which showed good inhibition of the target hCA II isoform, produced a strong IOP-lowering effect in normotensive rabbits, comparable to dorzolamide. nih.govmdpi.com This effect was attributed to both the CA inhibition and the NO-mediated action. mdpi.com

Table 2: In Vivo Evaluation of Intraocular Pressure

Compound/Derivative Animal Model Key Findings Reference
4-Sulfamoylphenyl-ω-aminoalkyl ether (Compound 5c) Rabbit (Ocular Hypertension) More effective IOP reduction (4.4 mmHg at 2h) than dorzolamide (4.0 mmHg at 1h). nih.govacs.org nih.govacs.org
NO-donating sulfonamide (Compound 6) Rabbit (Normotensive) Strong IOP-lowering effect comparable to dorzolamide. nih.govmdpi.com nih.govmdpi.com
N-methylacetazolamide Rabbit (Normotensive) Small but statistically significant reduction in IOP. nih.gov nih.gov

Carbonic anhydrase inhibitors, including sulfonamides, have been investigated for their potential to modulate neuropathic pain. nih.govnih.gov Animal models of neuropathy, often induced by chemotherapy agents like oxaliplatin (B1677828) or by conditions such as diabetes (induced by streptozotocin), are used to assess the analgesic and antiallodynic effects of these compounds. nih.govnih.govmdpi.commdpi.com

A series of phenyl(thio)phosphon(amid)ates were synthesized using this compound as a starting material. nih.govacs.orgresearchgate.net These compounds were evaluated in a mouse model of oxaliplatin-induced neuropathy. nih.govacs.org The most potent derivatives were found to counteract allodynia, a key symptom of neuropathic pain. nih.govacs.org Further separation of the most effective racemic mixture identified the (S)-enantiomer as the more active form, which was able to relieve allodynia at a lower dose. acs.org

Other research has focused on different sulfonamide derivatives. For example, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene (B151609) Sulfonamide (4-FBS) was tested in a mouse model of diabetic neuropathy. nih.govresearchgate.net The study found that 4-FBS significantly reversed diabetes-induced hyperalgesia and allodynia. nih.gov The mechanism appeared to involve both serotonergic and opioidergic pathways. nih.govresearchgate.net These findings suggest that sulfonamide-based compounds hold promise for the management of neuropathic pain by targeting underlying mechanisms such as carbonic anhydrase activity. nih.govnih.gov

The carrageenan-induced paw edema model in rats is a standard and widely utilized method for screening the acute anti-inflammatory activity of novel compounds. mdpi.comresearchgate.netnih.govpublichealthtoxicology.comsemanticscholar.orgexplorationpub.com The injection of carrageenan into the paw elicits a localized inflammatory response, and the ability of a test compound to reduce the resulting edema is a measure of its anti-inflammatory potential. nih.gov

While specific studies on this compound in this model are not detailed, research on related benzenesulfonamide (B165840) derivatives demonstrates their anti-inflammatory capabilities. mdpi.com In one study, novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine were evaluated in the carrageenan-induced rat paw edema model. mdpi.com Three of these compounds demonstrated significantly stronger anti-inflammatory activity than the standard drug, indomethacin. mdpi.com At a dose of 200 mg/kg, the compounds achieved maximum inhibition of edema at the fourth hour, with inhibition percentages of 96.31%, 72.08%, and 99.69%, compared to 57.66% for indomethacin. mdpi.com

The proposed mechanism for this anti-inflammatory action involves the suppression of pro-inflammatory mediators. The study found that the compounds significantly reduced the levels of pro-inflammatory cytokines (TNF-α, IL-1α, IL-1β, IL-6), C-reactive protein (CRP), and oxidative stress markers in the paw tissue. mdpi.com They also enhanced the levels of antioxidant enzymes (SOD and GSH) and reduced the levels of COX-1 and COX-2. mdpi.com Other studies have also highlighted that sulfonamide-related drugs can reduce the bioavailability of neutrophil-derived oxidants, which contributes to their anti-inflammatory effect. nih.gov

Table 3: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Compound/Derivative Animal Model Key Findings Reference
Benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine (Compounds 1, 2, 3) Rat Stronger anti-inflammatory activity than indomethacin; reduced pro-inflammatory cytokines and oxidative stress markers. mdpi.com mdpi.com

Methodological Considerations for Metabolic Stability and Pathway Studies

The evaluation of metabolic stability and the elucidation of metabolic pathways are critical components of preclinical research. For this compound, these studies are essential to predict its pharmacokinetic profile, including its half-life and clearance, and to identify metabolites that could be pharmacologically active or contribute to toxicity. Methodological rigor is paramount to ensure the generation of reliable and reproducible data.

Key considerations involve the selection of appropriate biological systems (in vitro and in vivo models) and the application of sensitive and specific analytical techniques to monitor the parent compound's depletion and identify its biotransformation products.

In Vitro Research Models

In vitro models are the cornerstone for early-stage metabolic profiling, offering a controlled environment to study specific metabolic routes.

Liver Subcellular Fractions: Liver microsomes are a widely used tool as they contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of Phase I oxidative metabolism. unimi.itnih.gov Studies often use microsomes from multiple species, such as human, rat, and mouse, to investigate inter-species differences in metabolism. unimi.it Liver S9 fractions, which contain both microsomal and cytosolic enzymes, can also be employed to study both Phase I and some Phase II conjugation reactions, such as sulfation.

Hepatocytes: Suspensions of cryopreserved or fresh hepatocytes represent a more complete metabolic system, as they contain the full complement of both Phase I and Phase II enzymes and their necessary cofactors in a cellular context. They are considered a gold standard for in vitro metabolism studies, enabling a more comprehensive assessment of metabolic pathways, including glucuronidation and sulfation, which are relevant for a compound with a hydroxyl group like this compound.

Metabolic Stability Assessment

The primary goal of metabolic stability assays is to determine the rate at which a compound is metabolized by enzymes. This is typically achieved by incubating the compound with a chosen in vitro system and monitoring its disappearance over time.

A typical experimental setup involves:

Incubation: The test compound, this compound, is incubated with the biological matrix (e.g., liver microsomes at a specific protein concentration) at 37°C.

Cofactor Requirement: The reaction is initiated by adding a cofactor. For CYP450-mediated metabolism, a NADPH-regenerating system is essential. For studying glucuronidation, UDPGA (uridine diphosphate (B83284) glucuronic acid) is required.

Time-Course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

Reaction Termination: The metabolic reaction in each aliquot is stopped, typically by adding a cold organic solvent like acetonitrile (B52724), which also serves to precipitate proteins.

Analysis: After centrifugation, the supernatant is analyzed using an appropriate analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the remaining concentration of the parent compound.

From the resulting data, key parameters of metabolic stability are calculated.

Table 1: Key Parameters in In Vitro Metabolic Stability Studies

ParameterDescriptionCalculation
Half-Life (t½) The time required for the concentration of the compound to decrease by half.Calculated from the slope (k) of the natural log of remaining compound vs. time.
Intrinsic Clearance (CLint) The inherent ability of the liver (or other metabolic system) to metabolize a compound, independent of blood flow.Calculated from the rate of metabolism at a given substrate concentration.

Metabolic Pathway Elucidation

Identifying the metabolic pathways of this compound is crucial for understanding its complete disposition. This involves identifying the chemical structures of its metabolites.

Analytical Techniques: The evolution of analytical methods has been critical. Historically, colorimetric methods like the Bratton and Marshall procedure were used for sulfonamides but lacked specificity. karger.comoup.com Modern drug metabolism studies rely heavily on high-performance liquid chromatography (HPLC) for separation, coupled with mass spectrometry (MS) for detection and structural characterization. karger.comnih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of metabolites, aiding in their identification.

Metabolite Profiling: In a typical metabolite identification study, samples from in vitro incubations or in vivo studies are analyzed by LC-MS/MS. The data is processed to find potential metabolite peaks, which are characterized by their retention times and mass spectra. Comparison of the fragmentation patterns of the metabolites with the parent compound helps in proposing their structures.

Expected Pathways: For this compound, several metabolic pathways are plausible based on its structure. Sulfonamides are known to undergo N-acetylation and oxidation. nih.gov The presence of a phenolic hydroxyl group also opens pathways for Phase II conjugation.

Table 2: Potential Metabolic Pathways and Metabolites of this compound

BiotransformationPotential MetabolitePrimary Enzymes Involved
Oxidation DihydroxybenzenesulfonamideCytochrome P450 (CYP) enzymes
N-Acetylation 4-Hydroxy-N-acetylbenzenesulfonamideN-acetyltransferases (NATs)
Glucuronidation 4-Sulfamoylphenyl glucuronideUDP-glucuronosyltransferases (UGTs)
Sulfation 4-Sulfamoylphenyl sulfateSulfotransferases (SULTs)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.